3'-Ethoxy-5,6-dihydrospinosyn J 17-pseudoaglycone

Descripción

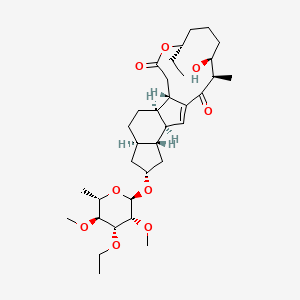

This complex macrolide features a 21-membered macrocyclic lactone core (as-indaceno[3,2-d]oxacyclododecin) with a 6-deoxy-α-L-mannopyranosyloxy substituent. Key structural attributes include:

- Sugar moiety: The 6-deoxy-α-L-mannopyranosyl group is substituted with 3-O-ethyl and 2,4-di-O-methyl groups, enhancing lipophilicity while retaining glycosidic bonding capacity.

- Macrocycle: The hexadecahydro framework incorporates stereochemical complexity (2R,3,3aR,…16bR) and functional groups such as a 13-hydroxy and 14-methyl substituent.

This compound shares structural motifs with spinosyns and acylated mannopyranosides, making comparative analysis critical for understanding its physicochemical and functional properties.

Propiedades

IUPAC Name |

(1S,2R,5R,7R,9R,10S,14R,15S,19S)-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-15-hydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O9/c1-7-21-10-9-11-28(35)18(3)30(37)27-16-25-23(26(27)17-29(36)42-21)13-12-20-14-22(15-24(20)25)43-34-33(39-6)32(40-8-2)31(38-5)19(4)41-34/h16,18-26,28,31-35H,7-15,17H2,1-6H3/t18-,19+,20-,21+,22-,23-,24-,25-,26+,28+,31+,32-,33-,34+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMXNJMHUPATAK-WGUIIDCHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)OC5C(C(C(C(O5)C)OC)OCC)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from the fermentation of the bacterium Saccharopolyspora spinosa. The fermentation broth is then extracted and purified to isolate the active components . The synthetic route includes:

Fermentation: Culturing under specific conditions to produce the spinosyn compounds.

Extraction: Using organic solvents to extract the active compounds from the fermentation broth.

Purification: Employing chromatographic techniques to purify the compound.

Industrial Production Methods

Industrial production follows a similar process but on a larger scale. The fermentation is carried out in bioreactors, and the extraction and purification processes are optimized for efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

The compound undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The ethyl and methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, R-OH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

The compound has several scientific research applications:

Chemistry: Used as a model compound to study complex organic synthesis and reaction mechanisms.

Biology: Investigated for its role in disrupting insect nervous systems, leading to paralysis and death.

Medicine: Explored for potential therapeutic applications due to its biological activity.

Industry: Widely used as an insecticide in agriculture to control pests on various crops.

Mecanismo De Acción

The compound exerts its effects by targeting the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system. It binds to these receptors, causing continuous stimulation and eventually leading to paralysis and death of the insect . The molecular pathways involved include the disruption of normal neurotransmission and the induction of oxidative stress .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Sugar Moieties and Substituent Effects

- Target Compound vs. Spinosyns: The target’s 3-O-ethyl and 2,4-di-O-methyl groups (vs. Spinosyn A’s 2,3,4-tri-O-methyl) may reduce steric hindrance, enhancing membrane permeability.

- Acylated Mannopyranosides: Compounds like methyl 2,3,4-tri-O-nonanoyl-6-O-p-toluoyl-α-D-mannopyranoside (Compound 5) demonstrate that longer acyl chains (e.g., nonanoyl) increase lipophilicity, correlating with enhanced antimicrobial activity . The target’s shorter ethyl/methyl substituents may balance solubility and bioactivity.

Macrocyclic and Functional Group Contributions

- Dione Systems: Both the target compound and Spinosyn A feature dione moieties, which are critical for hydrogen-bond interactions with biological targets. The 13-hydroxy group in the target compound may further enhance polar interactions.

- Chromeno-Chromen Derivatives: The compound in highlights the role of glycosylation in modulating solubility, though its dihydroxy/methoxy-substituted aglycone contrasts with the target’s macrocyclic core .

Actividad Biológica

The compound 2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-alpha-L-mannopyranosyl)oxy]-9-ethyl-2R,3,3aR,4,5,5aR,5bS,6,9S,10,11,12,13S,14R,16aS,16bR-hexadecahydro-13-hydroxy-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecin-7,15-dione is a synthetic derivative of the natural insecticide spinosad. This compound exhibits significant biological activity primarily as an insecticide and has been studied for its efficacy against various pests.

Chemical Structure and Properties

The compound belongs to the spinosyn family and is characterized by a complex structure that includes multiple chiral centers and functional groups. Its molecular formula is , with a molecular weight of approximately 748 g/mol. The structural complexity contributes to its unique biological properties.

Biological Activity

Insecticidal Properties

The primary biological activity of this compound is its insecticidal effect. It acts on the nervous system of insects by targeting nicotinic acetylcholine receptors and gamma-aminobutyric acid (GABA) receptors. This dual mode of action leads to paralysis and death in susceptible insect species.

Efficacy Against Pests

Research indicates that spinetoram is effective against a wide range of agricultural pests including:

- Lepidopteran larvae : Effective against caterpillars such as those from the cotton bollworm and armyworm families.

- Thysanopteran pests : Demonstrated efficacy against thrips.

Field studies have shown that spinetoram provides effective control comparable to traditional insecticides while having a reduced impact on beneficial insects and non-target organisms.

Case Studies

-

Field Trials in Cotton Crops

A study conducted on cotton crops demonstrated that applications of spinetoram significantly reduced populations of cotton bollworm. The results indicated an average reduction of 80% in pest populations compared to untreated controls over a growing season. -

Impact on Non-target Species

Research assessing the environmental impact of spinetoram found that it has low toxicity to beneficial insects such as honeybees and lady beetles. This property makes it a favorable option for integrated pest management (IPM) strategies.

Safety and Environmental Impact

Spinetoram has undergone extensive toxicological testing. The results suggest that it poses minimal risk to human health when used according to label instructions. Additionally:

- Aquatic Toxicity : Studies indicate low toxicity to aquatic organisms.

- Soil Persistence : Spinetoram has a relatively short half-life in soil environments which minimizes long-term ecological effects.

Research Findings Summary Table

| Study Focus | Findings |

|---|---|

| Efficacy Against Pests | 80% reduction in cotton bollworm populations in field trials |

| Non-target Species Impact | Low toxicity observed in beneficial insects; compatible with IPM strategies |

| Human Health Risk | Minimal risk when used as directed; extensive safety evaluations completed |

| Aquatic Toxicity | Low toxicity levels reported for aquatic organisms |

| Soil Persistence | Short half-life reduces potential long-term environmental impact |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.